4-Fluoro-3,5-dinitrophenol

Description

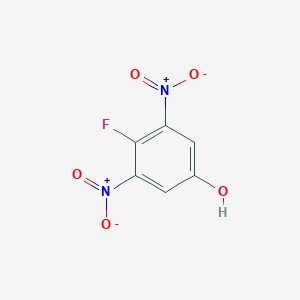

Structure

3D Structure

Propriétés

IUPAC Name |

4-fluoro-3,5-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN2O5/c7-6-4(8(11)12)1-3(10)2-5(6)9(13)14/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOHRUGRXVVCAEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])F)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40565966 | |

| Record name | 4-Fluoro-3,5-dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151222-64-9 | |

| Record name | 4-Fluoro-3,5-dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Fluoro-3,5-dinitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Fluoro-3,5-dinitrophenol (CAS No. 151222-64-9), a fluorinated aromatic compound of interest in medicinal chemistry and materials science. While public domain data on this specific isomer is limited, this document synthesizes available information on its physicochemical properties, extrapolates potential synthetic pathways, discusses its putative applications in drug development based on the broader class of fluorinated nitroaromatics, and outlines appropriate safety protocols and analytical methodologies by drawing parallels with closely related compounds. This guide aims to serve as a foundational resource for researchers initiating projects involving 4-Fluoro-3,5-dinitrophenol, highlighting both the known characteristics and the current gaps in knowledge.

Chemical Identity and Physicochemical Properties

4-Fluoro-3,5-dinitrophenol is a substituted aromatic compound featuring a fluorine atom and two nitro groups attached to a phenol backbone.

| Property | Value | Source |

| CAS Number | 151222-64-9 | [PubChem |

| Molecular Formula | C₆H₃FN₂O₅ | [PubChem |

| Molecular Weight | 202.10 g/mol | [PubChem |

| IUPAC Name | 4-fluoro-3,5-dinitrophenol | [PubChem |

| Computed XLogP3 | 1.3 | [PubChem |

| Hydrogen Bond Donor Count | 1 | [PubChem |

| Hydrogen Bond Acceptor Count | 6 | |

| Rotatable Bond Count | 1 | |

| Exact Mass | 202.00259936 Da | [PubChem |

| Topological Polar Surface Area | 112 Ų | [PubChem |

Table 1: Physicochemical Properties of 4-Fluoro-3,5-dinitrophenol.

Synthesis and Reactivity

Postulated Synthetic Pathway

A logical approach would involve the nitration of a suitable fluorophenol precursor. The directing effects of the hydroxyl and fluoro substituents would guide the regioselectivity of the nitration.

Caption: Postulated two-step synthesis of 4-Fluoro-3,5-dinitrophenol from 4-Fluorophenol.

Step-by-step Methodology:

-

Mononitration of 4-Fluorophenol: 4-Fluorophenol would be treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under controlled temperature conditions to favor mononitration. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the fluorine is a deactivating but also ortho-, para-directing group. The nitration would likely occur at the positions ortho to the hydroxyl group.

-

Dinitration: The resulting 4-fluoro-nitrophenol intermediate would then be subjected to a second nitration step, likely under more forcing conditions (e.g., higher concentration of acids, elevated temperature), to introduce the second nitro group.

Reactivity Profile

The chemical reactivity of 4-Fluoro-3,5-dinitrophenol is dictated by its functional groups:

-

Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be readily abstracted by a base to form a phenoxide. The acidity of this phenol is expected to be significantly increased by the electron-withdrawing effects of the two nitro groups and the fluorine atom.

-

Aromatic Ring: The aromatic ring is highly electron-deficient due to the presence of two nitro groups and a fluorine atom. This makes it susceptible to nucleophilic aromatic substitution, particularly at the positions activated by the nitro groups.

-

Nitro Groups: The nitro groups can be reduced to amino groups using various reducing agents, which could be a key transformation for the synthesis of derivatives for drug discovery.

-

Fluorine Atom: The fluorine atom is generally a poor leaving group in nucleophilic aromatic substitution unless the ring is highly activated by electron-withdrawing groups, which is the case in this molecule.

Applications in Drug Development and Research

While specific applications of 4-Fluoro-3,5-dinitrophenol are not well-documented, its structural motifs suggest potential utility in several areas of drug discovery and development.

Role of Fluorine in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely used strategy to enhance pharmacological properties. Fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[1][2]

Caption: Key roles of fluorine incorporation in drug design.

Dinitrophenols as Pharmacological Probes

The dinitrophenol moiety is famously known for its ability to act as a protonophore, uncoupling oxidative phosphorylation in mitochondria.[3][4][5] This property, while historically exploited for weight loss with highly toxic consequences, makes dinitrophenol derivatives valuable tools in studying cellular metabolism and mitochondrial function.[6][7] Low doses of 2,4-dinitrophenol are being investigated for potential therapeutic applications in neurodegenerative diseases.[5][7] It is plausible that 4-Fluoro-3,5-dinitrophenol could be investigated for similar purposes, with the fluorine atom potentially modulating its potency, selectivity, and pharmacokinetic profile.

Potential as a Synthetic Building Block

The reactivity of the aromatic ring and the potential for functional group interconversion make 4-Fluoro-3,5-dinitrophenol a potentially useful intermediate for the synthesis of more complex molecules. The nitro groups can be reduced to amines, which can then be further functionalized, and the fluorine atom could potentially be displaced by other nucleophiles under specific conditions.

Safety and Handling

GHS Hazard Classification (Presumed):

-

Acute Toxicity: Likely to be toxic or fatal if swallowed, in contact with skin, or if inhaled.[9][11]

-

Skin Corrosion/Irritation: May cause skin irritation.[9]

-

Eye Damage/Irritation: May cause serious eye irritation.[9]

-

Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[9]

-

Explosive Properties: Dinitrophenol compounds can be explosive when dry.[8][11]

Personal Protective Equipment (PPE) and Handling

-

Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood.

-

Eye/Face Protection: Chemical safety goggles and a face shield are required.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator with an appropriate cartridge should be used.

-

Handling: Avoid creating dust. Keep away from heat, sparks, and open flames. Avoid shock and friction.

First Aid Measures

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[11]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek immediate medical attention.[11]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[9]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[9]

Analytical Methods

Validated analytical methods for the quantitative determination of 4-Fluoro-3,5-dinitrophenol are not described in the available literature. However, standard analytical techniques for small organic molecules can be readily adapted.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector would be a suitable method for the quantification of 4-Fluoro-3,5-dinitrophenol.

Proposed HPLC Method:

-

Column: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid like formic acid to ensure protonation of the phenol) would likely provide good separation.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound.

-

Quantification: An external or internal standard method can be developed using a certified reference standard of 4-Fluoro-3,5-dinitrophenol.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Mass Spectrometry (MS): Can be used to confirm the molecular weight and to study the fragmentation pattern of the molecule, aiding in its identification.[14] Liquid chromatography-mass spectrometry (LC-MS) would be a powerful tool for both qualitative and quantitative analysis.[6][15]

Conclusion

4-Fluoro-3,5-dinitrophenol is a chemical entity with potential applications in various research fields, particularly in medicinal chemistry. Its synthesis is achievable through standard aromatic nitration reactions, and its reactivity is governed by its constituent functional groups. While specific data on its biological activity and applications are scarce, the known properties of fluorinated compounds and dinitrophenols provide a strong rationale for its investigation as a pharmacological probe or a synthetic intermediate. Due to the inherent hazards associated with dinitrophenols, strict safety precautions must be observed when handling this compound. The development and validation of specific analytical methods will be crucial for any research involving 4-Fluoro-3,5-dinitrophenol. Further research is needed to fully elucidate the properties and potential of this compound.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14951572, 4-Fluoro-3,5-dinitrophenol. Retrieved from [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

-

SpectraBase. (n.d.). 1-FLUORO-4,5-DINITRONAPHTHALENE - Optional[19F NMR] - Chemical Shifts. [Link]

-

Al-Howsaway, H. O. M., Fathalla, M. F., El-Bardan, A. A., & Hamed, E. A. (2008). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Journal of Chemical Research, 2008(7), 382–385. [Link]

-

Gerig, J. T. (2001). Fluorine NMR. eMagRes, 1-10. [Link]

-

Wikipedia. (2024). 2,4-Dinitrophenol. [Link]

-

Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Dinitrophenols. [Link]

-

Geisler, J. G. (2019). 2,4 Dinitrophenol as Medicine. Cells, 8(3), 280. [Link]

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for Dinitrophenols. Retrieved from [Link]

-

Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. [Link]

-

National Center for Biotechnology Information. (n.d.). LITERATURE SEARCH FRAMEWORK FOR DINITROPHENOLS. Retrieved from [Link]

-

Politi, L., Vignali, C., & Polettini, A. (2007). LC-MS-MS analysis of 2,4-dinitrophenol and its phase I and II metabolites in a case of fatal poisoning. Journal of analytical toxicology, 31(1), 55–61. [Link]

-

Grundlingh, J., Dargan, P. I., El-Zanfaly, M., & Wood, D. M. (2011). 2,4-dinitrophenol (DNP): a weight loss agent with significant acute toxicity and risk of death. Journal of medical toxicology, 7(3), 205–212. [Link]

-

Malmendal, A., & Duus, J. Ø. (2010). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Diva-portal.org. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). [Link]

-

Akyüz, E., & Tural, B. (2022). Highly Selective Pyrene-Anchored Halloysite Nanotube for Fluorometric Determination of 2,4,6-Trinitrophenol in Environmental and Food Samples. ACS Omega, 7(8), 6986-6996. [Link]

-

Geisler, J. G. (2019). 2,4 Dinitrophenol as Medicine. Cells, 8(3), 280. [Link]

-

ResearchGate. (n.d.). Mass spectrum of 2,4-dinitrophenol. (I) Intensity and (m/z) mass-to-charge ratio. [Link]

-

Watson, C. J., Jäntti, T., Wilson, C. H., Stenberg, R., Wadsworth, C. A., Eltayeb, M., ... & Manas, D. M. (2022). Pharmacological testing of therapeutics using normothermic machine perfusion: A pilot study of 2,4‐dinitrophenol delivery to steatotic human livers. Artificial Organs, 46(10), 2029-2040. [Link]

-

Jabeen, I., Ali, A., & Iqbal, J. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link]

-

Darwish, I. A., Hussein, S. A., Mahmoud, A. M., & Hassan, A. I. (2008). The use of an aromatic substitution reaction in the spectrophotometric determination of selected amino or thiol containing drugs. Journal of Food and Drug Analysis, 16(1), 1. [Link]

-

Nguyen, A. T., Liu, T. C., Kuo, T. L., Huang, Y. C., & Hsu, Y. H. (2022). Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry Analysis of Eutectic Bis(2,2-dinitropropyl) Acetal/Formal Degradation Profile: Nontargeted Identification of Antioxidant Derivatives. ACS omega, 7(39), 35303-35313. [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of... | Download Scientific Diagram. [Link]

-

Vione, D., Maurino, V., Minero, C., & Pelizzetti, E. (2004). Aqueous atmospheric chemistry: formation of 2,4-dinitrophenol upon nitration of 2-nitrophenol and 4-nitrophenol in solution. Environmental science & technology, 38(10), 2745–2752. [Link]

-

Geisler, J. G. (2019). 2,4 Dinitrophenol as Medicine. ResearchGate. [Link]

-

Prasada Rao, T., & Gladis, J. M. (2009). Synthesis and evaluation of a molecularly imprinted polymer for 2,4-dinitrophenol. International journal of molecular sciences, 10(1), 354–365. [Link]

-

Vohra, V., Jones, J. O., Stuckey, D. G., Marraffa, J. M., Holland, M. G., Hodgman, M. J., & Moran, J. H. (2019). Fatal 2,4-Dinitrophenol (DNP) Ingestion & Use of a Novel Analytical Methodology Testing Post-Mortem Blood Concentrations. Journal of forensic sciences & criminology, 7(1), 106. [Link]

-

Camacho-Bunquin, J., Ferrandon, M., Sohn, H., Klie, R. F., Unocic, R. R., Liu, C., ... & Delferro, M. (2023). Supported Organoiridium-Pincer Catalysts for the Nonoxidative Dehydrogenation of High-Density Polyethylene. Organometallics, 42(24), 3687-3695. [Link]4)

Sources

- 1. mdpi.com [mdpi.com]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HEALTH EFFECTS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 2,4 Dinitrophenol as Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LC-MS-MS analysis of 2,4-dinitrophenol and its phase I and II metabolites in a case of fatal poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2,4 Dinitrophenol as Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uccaribe.edu [uccaribe.edu]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. spectrabase.com [spectrabase.com]

- 13. biophysics.org [biophysics.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Introduction: Navigating the Synthesis of a Challenging Aromatic Compound

An In-depth Technical Guide to the Synthesis of 4-Fluoro-3,5-dinitrophenol

4-Fluoro-3,5-dinitrophenol is a substituted aromatic compound featuring a phenol backbone with a fluorine atom at the C4 position and two nitro groups at the C3 and C5 positions.[1] Its structural isomers, such as 4-fluoro-2,6-dinitrophenol, are noted for their use as intermediates in the pharmaceutical and agrochemical industries.[2][3][4][5] While direct, peer-reviewed synthesis pathways for the 4-fluoro-3,5-dinitro isomer are not prominently documented in readily accessible literature, this guide proposes a robust and chemically sound multi-step synthetic route.

The primary challenge in synthesizing this specific isomer lies in controlling the regioselectivity of the electrophilic nitration. The hydroxyl group of a phenol is a strongly activating, ortho, para-director, while the fluorine atom is a deactivating, yet also ortho, para-directing substituent. A direct nitration of 4-fluorophenol would predictably yield substitution at the C2 and C6 positions, ortho to the powerful hydroxyl directing group.[6][7] Therefore, a successful synthesis necessitates a strategic approach that circumvents these directing effects to install the nitro groups meta to the eventual hydroxyl group.

This whitepaper outlines a plausible and logical synthetic pathway starting from the commercially available 4-fluoroaniline. The strategy relies on leveraging the directing properties of a protected amine group to achieve the desired 3,5-dinitration pattern, followed by the conversion of the amine to the target hydroxyl group.

Proposed Synthetic Pathway: A Strategic Multi-Step Approach

The proposed synthesis is a four-step process designed to precisely control the placement of the functional groups on the aromatic ring. The pathway begins with the protection of the amine in 4-fluoroaniline, followed by a regioselective dinitration, deprotection, and finally, conversion of the aniline to a phenol via a diazonium salt intermediate.

Caption: Proposed four-step synthesis of 4-Fluoro-3,5-dinitrophenol.

Detailed Experimental Protocols and Mechanistic Insights

This section provides a step-by-step methodology for the proposed synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), given the hazardous nature of the reagents and products involved.[8]

Step 1: Protection of 4-Fluoroaniline

-

Objective: To protect the highly activating amino group as an acetamido group. This modification moderates the activating effect and protects the amine from oxidation during the subsequent nitration step.

-

Reaction: 4-Fluoroaniline + Acetic Anhydride → 4-Fluoroacetanilide

Protocol:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoroaniline (0.1 mol) in 50 mL of glacial acetic acid.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add acetic anhydride (0.11 mol) dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

-

Pour the reaction mixture into 200 mL of ice-cold water while stirring.

-

Collect the resulting white precipitate by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

Recrystallize the crude product from an ethanol/water mixture to yield pure 4-fluoroacetanilide.

Step 2: Dinitration of 4-Fluoroacetanilide

-

Expertise & Causality: The acetamido group is a moderately activating ortho, para-director. In this substrate, the para position is blocked by the fluorine atom. Therefore, electrophilic substitution is directed to the positions ortho to the acetamido group, which are C3 and C5. The strong deactivating effect of the first introduced nitro group slows the reaction but does not prevent the second nitration under forcing conditions.

-

Reaction: 4-Fluoroacetanilide + 2 HNO₃ (in H₂SO₄) → 4-Fluoro-3,5-dinitroacetanilide + 2 H₂O

Protocol:

-

Carefully add 4-fluoroacetanilide (0.05 mol) in small portions to 50 mL of concentrated sulfuric acid in a 250 mL flask, keeping the temperature below 20 °C with an ice-salt bath.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid (0.12 mol) to concentrated sulfuric acid (30 mL) in a separate flask, cooled in an ice bath.

-

Cool the solution of 4-fluoroacetanilide in sulfuric acid to 0 °C.

-

Add the cold nitrating mixture dropwise to the 4-fluoroacetanilide solution over 30-45 minutes. The temperature must be strictly maintained between 0 and 5 °C. Runaway nitration reactions are highly exothermic and dangerous.[8]

-

After the addition, allow the reaction to stir at 0-5 °C for an additional hour, then let it slowly warm to room temperature and stir for another 2 hours.

-

Carefully pour the reaction mixture onto 300 g of crushed ice.

-

The yellow precipitate of 4-fluoro-3,5-dinitroacetanilide is collected by vacuum filtration, washed thoroughly with cold water, and dried.

Step 3: Deprotection via Hydrolysis

-

Objective: To remove the acetyl protecting group and regenerate the amine functionality.

-

Reaction: 4-Fluoro-3,5-dinitroacetanilide + H₂O (in H₂SO₄) → 4-Fluoro-3,5-dinitroaniline + Acetic Acid

Protocol:

-

Combine the crude 4-fluoro-3,5-dinitroacetanilide (0.04 mol) with 60 mL of 70% sulfuric acid in a 250 mL round-bottom flask fitted with a reflux condenser.

-

Heat the mixture to reflux (approximately 120-130 °C) for 1-2 hours, or until TLC analysis indicates the disappearance of the starting material.

-

Cool the reaction mixture to room temperature and pour it carefully onto 250 g of crushed ice.

-

Neutralize the solution by slowly adding a concentrated sodium hydroxide solution until the pH is approximately 7. The product will precipitate.

-

Collect the solid 4-fluoro-3,5-dinitroaniline by vacuum filtration, wash with water, and dry.

Step 4: Synthesis of 4-Fluoro-3,5-dinitrophenol

-

Trustworthiness: This final step employs the well-established Sandmeyer-type reaction sequence. The aromatic amine is converted into a diazonium salt, which is an excellent leaving group (N₂) and can be readily displaced by a hydroxyl group from the aqueous solvent upon heating.

-

Reaction: 4-Fluoro-3,5-dinitroaniline → [NaNO₂, H₂SO₄] → Diazonium Salt → [H₂O, Δ] → 4-Fluoro-3,5-dinitrophenol

Protocol:

-

In a 500 mL beaker, suspend 4-fluoro-3,5-dinitroaniline (0.03 mol) in 100 mL of 20% sulfuric acid.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (0.033 mol) in 20 mL of water and cool the solution.

-

Add the sodium nitrite solution dropwise to the aniline suspension, keeping the tip of the addition funnel below the surface of the liquid. Maintain the temperature strictly between 0 and 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

-

To a separate 500 mL flask containing 100 mL of 10% sulfuric acid, heat the solution to boiling.

-

Slowly and carefully add the cold diazonium salt solution to the boiling acid. Vigorous evolution of nitrogen gas will occur.

-

After the addition is complete, boil the solution for another 15 minutes.

-

Cool the mixture in an ice bath. The target compound, 4-fluoro-3,5-dinitrophenol, will precipitate.

-

Collect the product by vacuum filtration, wash with a small amount of cold water, and recrystallize from aqueous ethanol to obtain the purified product.

Data Presentation and Visualization

Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| 4-Fluoroaniline | C₆H₆FN | 111.12 | Colorless to pale yellow liquid |

| 4-Fluoroacetanilide | C₈H₈FNO | 153.15 | White solid |

| 4-Fluoro-3,5-dinitroaniline | C₆H₄FN₃O₄ | 201.11 | Yellow solid |

| 4-Fluoro-3,5-dinitrophenol | C₆H₃FN₂O₅ | 202.10 [1] | Yellow crystalline solid (expected) [2][3] |

Properties for the final product are based on its PubChem entry and analogy with its isomers.[1][2][3]

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis and purification.

Conclusion

This guide provides a comprehensive and technically grounded, albeit proposed, pathway for the synthesis of 4-fluoro-3,5-dinitrophenol. By employing a strategic use of a protecting group, the inherent regiochemical challenges of nitrating a substituted phenol are overcome. Each step is based on reliable and well-understood organic transformations, providing a high degree of confidence in the viability of the route. This work serves as a foundational blueprint for researchers and drug development professionals seeking to access this and other similarly challenging substituted aromatic compounds.

References

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nitrous and nitric acid ionisation equilibria and nitrous acid-catalysed nitration of 4-fluorophenol, in aqueous trifluoroacetic acid. RSC Publishing.

- LookChem. (n.d.). Cas 394-33-2, 2-Nitro-4-fluorophenol.

- ChemicalBook. (n.d.). 2,6-DINITRO-4-FLUOROPHENOL 364-32-9 wiki.

- PubChem. (n.d.). 4-Fluoro-3,5-dinitrophenol. National Center for Biotechnology Information.

- Smolecule. (2023, August 15). Buy 2,6-Dinitro-4-fluorophenol | 364-32-9.

- PubChemLite. (n.d.). 2,6-dinitro-4-fluorophenol (C6H3FN2O5).

- PubChem. (n.d.). 4-Fluoro-2,6-dinitrophenol. National Center for Biotechnology Information.

- Matrix Scientific. (n.d.). 2,6-Dinitro-4-fluorophenol | 364-32-9.

- Wikipedia. (n.d.). 2,4-Dinitrophenol.

- PubMed. (n.d.). Aqueous Atmospheric Chemistry: Formation of 2,4-dinitrophenol Upon Nitration of 2-nitrophenol and 4-nitrophenol in Solution.

- Reddit. (2023, August 24). Synthesis of 2,4-Dinitrophenol from 2-Nitrophenol or 4-Nitrophenol. r/OrganicChemistry.

- Google Patents. (n.d.). RU2488575C1 - Method of producing 2,4-dinitrophenol.

Sources

- 1. 4-Fluoro-3,5-dinitrophenol | C6H3FN2O5 | CID 14951572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Buy 2,6-Dinitro-4-fluorophenol | 364-32-9 [smolecule.com]

- 4. 4-Fluoro-2,6-dinitrophenol | C6H3FN2O5 | CID 94951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 364-32-9 Cas No. | 2,6-Dinitro-4-fluorophenol | Matrix Scientific [matrixscientific.com]

- 6. Nitrous and nitric acid ionisation equilibria and nitrous acid-catalysed nitration of 4-fluorophenol, in aqueous trifluoroacetic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. lookchem.com [lookchem.com]

- 8. reddit.com [reddit.com]

An In-Depth Technical Guide to the Molecular Structure of 4-Fluoro-3,5-dinitrophenol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Fluoro-3,5-dinitrophenol, a halogenated nitroaromatic compound. While experimental data for this specific isomer is limited in publicly accessible literature, this document synthesizes available information, computational predictions, and expert analysis of analogous structures to offer a detailed understanding of its molecular characteristics, spectroscopic profile, potential synthesis, and safety considerations.

Introduction: The Significance of Fluorinated Dinitrophenols

Dinitrophenols (DNPs) are a class of organic compounds that have garnered significant scientific interest due to their potent biological activities, primarily as uncouplers of oxidative phosphorylation.[1][2] The introduction of a fluorine atom onto the aromatic ring can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. 4-Fluoro-3,5-dinitrophenol, with its unique substitution pattern, presents an intriguing subject for research in medicinal chemistry and materials science. Understanding its core molecular structure is fundamental to exploring its potential applications and reactivity.

Molecular Structure and Geometry

The molecular structure of 4-Fluoro-3,5-dinitrophenol (C₆H₃FN₂O₅) consists of a benzene ring substituted with a hydroxyl group, a fluorine atom, and two nitro groups.[3] The IUPAC name for this compound is 4-fluoro-3,5-dinitrophenol.[4]

Core Chemical Properties

A summary of the key chemical properties for 4-Fluoro-3,5-dinitrophenol is presented in Table 1. These values are computationally derived and provide a foundational understanding of the molecule's characteristics.[4]

| Property | Value | Source |

| Molecular Formula | C₆H₃FN₂O₅ | PubChem[3] |

| Molecular Weight | 202.10 g/mol | PubChem[4] |

| CAS Number | 151222-64-9 | PubChem[4] |

| XLogP3 | 1.3 | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 6 | PubChem[4] |

Predicted Molecular Geometry

In the absence of experimental crystallographic data, the molecular geometry of 4-Fluoro-3,5-dinitrophenol can be reliably predicted using computational chemistry methods. Based on Valence Shell Electron Pair Repulsion (VSEPR) theory and density functional theory (DFT) calculations of analogous molecules, the benzene ring is expected to be planar.[5][6][7] The substituents—hydroxyl, fluorine, and two nitro groups—will lie in or close to the plane of the ring.

The bond angles and lengths are influenced by the electronic effects of the substituents. The nitro groups are strong electron-withdrawing groups, while the hydroxyl group is an electron-donating group, and fluorine is an electronegative, weakly deactivating group. These competing electronic influences will likely result in some distortion of the benzene ring from a perfect hexagon.

Predicted Bond Parameters (Estimated from computational models of similar compounds):

-

C-C (aromatic): Approximately 1.39 - 1.41 Å

-

C-H: Approximately 1.08 Å

-

C-O (hydroxyl): Approximately 1.36 Å

-

O-H: Approximately 0.96 Å

-

C-F: Approximately 1.35 Å

-

C-N: Approximately 1.47 Å

-

N-O: Approximately 1.22 Å

-

Bond Angles (in-ring): Approximately 118° - 122°

-

Bond Angles (substituents): C-C-O, C-C-F, and C-C-N angles are expected to be around 120°.

The spatial arrangement of the functional groups is critical to the molecule's reactivity and potential biological interactions. The following diagram illustrates the logical relationship of the structural components.

Caption: A plausible fragmentation pathway for 4-Fluoro-3,5-dinitrophenol.

Proposed Synthesis

Proposed Two-Step Synthesis from 3,5-Dinitrophenol:

-

Diazotization: The phenolic hydroxyl group can be converted to an amino group through a multi-step process, or a more direct approach would be to start with 3,5-dinitroaniline. Diazotization of 3,5-dinitroaniline with sodium nitrite in the presence of a strong acid (e.g., HBF₄) would yield the corresponding diazonium salt.

-

Balz-Schiemann Reaction: The resulting diazonium fluoroborate salt can then be subjected to thermal decomposition (the Balz-Schiemann reaction) to introduce the fluorine atom onto the aromatic ring, yielding 1-fluoro-3,5-dinitrobenzene.

-

Hydroxylation: The final step would involve a nucleophilic aromatic substitution to replace one of the nitro groups with a hydroxyl group, or a more complex series of reactions to introduce the hydroxyl group at the desired position. A more feasible approach might start from a fluorinated precursor.

Alternative Proposed Synthesis from 4-Fluorophenol:

-

Nitration: Direct nitration of 4-fluorophenol using a mixture of nitric acid and sulfuric acid. [8]The hydroxyl and fluoro groups are ortho-, para-directing. Nitration would likely occur at the positions ortho to the hydroxyl group (positions 2 and 6) and ortho to the fluorine atom (positions 3 and 5). The steric hindrance from the fluorine and hydroxyl groups might favor nitration at positions 3 and 5. Careful control of reaction conditions would be crucial to achieve the desired dinitration and avoid unwanted side products.

Experimental Protocol (Hypothetical, based on nitration of phenols):

-

To a stirred solution of concentrated sulfuric acid, cooled to 0-5 °C, slowly add 4-fluorophenol.

-

A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at a controlled temperature for a specified period.

-

The reaction is quenched by pouring the mixture onto ice.

-

The precipitated product is collected by filtration, washed with cold water, and purified by recrystallization.

Caption: A conceptual workflow for the synthesis of 4-Fluoro-3,5-dinitrophenol.

Reactivity and Potential Applications

The reactivity of 4-Fluoro-3,5-dinitrophenol is dictated by its functional groups. The electron-withdrawing nitro groups make the aromatic ring electron-deficient and activate it towards nucleophilic aromatic substitution. The fluorine atom can act as a leaving group in such reactions. The acidic proton of the hydroxyl group can participate in acid-base reactions.

Given the known biological activity of other dinitrophenols as mitochondrial uncouplers, it is plausible that 4-Fluoro-3,5-dinitrophenol exhibits similar properties. [1][2]The fluorine atom may modulate this activity and influence its pharmacokinetic profile. Potential research applications could include:

-

Probes for studying mitochondrial function: Its potential as an uncoupling agent could be harnessed to investigate cellular metabolism.

-

Precursor for further chemical synthesis: The reactive sites on the molecule make it a potential building block for more complex molecules in drug discovery and materials science.

-

Antimicrobial or pesticidal agent: Many nitroaromatic compounds exhibit biocidal properties.

Hazard Analysis and Safe Handling

Disclaimer: This information is based on the general properties of dinitrophenols and fluorinated nitroaromatics. A specific Safety Data Sheet (SDS) for 4-Fluoro-3,5-dinitrophenol should be consulted if available.

Dinitrophenols are highly toxic compounds. [1][2][5]They can be fatal if swallowed, inhaled, or absorbed through the skin. The primary mechanism of toxicity is the uncoupling of oxidative phosphorylation, which leads to a rapid increase in metabolic rate and hyperthermia. [1] Potential Hazards:

-

Acute Toxicity: May be fatal if ingested, inhaled, or in contact with skin.

-

Organ Damage: May cause damage to organs through prolonged or repeated exposure.

-

Explosive Hazard: Dinitrophenols can be explosive when dry and may be sensitive to heat, shock, or friction. [2]* Environmental Hazard: Toxic to aquatic life.

Recommended Safe Handling Procedures:

-

Engineering Controls: Work in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

-

Eye Protection: Safety glasses with side shields or goggles.

-

Skin and Body Protection: Lab coat, and in some cases, additional protective clothing.

-

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not breathe dust.

-

Storage: Store in a cool, dry, well-ventilated area away from heat and incompatible materials (e.g., strong bases, oxidizing agents). Store locked up.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

4-Fluoro-3,5-dinitrophenol is a molecule of significant interest due to the interplay of its fluorine, hydroxyl, and nitro functionalities. While direct experimental data is sparse, this guide provides a robust, technically grounded overview of its molecular structure, predicted spectroscopic characteristics, plausible synthetic routes, and essential safety precautions. This information serves as a valuable resource for researchers and professionals seeking to explore the chemistry and potential applications of this and related compounds. Further experimental investigation is warranted to validate these predictions and fully elucidate the unique properties of 4-Fluoro-3,5-dinitrophenol.

References

-

PubChem. 4-Fluoro-3,5-dinitrophenol. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Fluoro-3,5-dinitrophenol. National Center for Biotechnology Information. [Link]

- Aisenberg, A. C., & Potter, V. R. (1955). Effect of fluoride and dinitrophenol on acetate activation in kidney and liver homogenates. Journal of Biological Chemistry, 215(2), 737-749.

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

- Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Dinitrophenols. U.S. Department of Health and Human Services.

- Tannert, S., et al. (2020). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 85(24), 16293–16301.

- Khetan, A., & Collins, T. J. (2007). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 41(24), 8341–8347.

-

Chemistry LibreTexts. Geometry of Molecules. [Link]

-

Khan Academy. Molecular geometry (VSEPR theory). [Link]

-

Interpretation of mass spectra. [Link]

- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.

-

Wikipedia. 2,4-Dinitrophenol. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. The PubChem Compound Help [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Fluoro-3,5-dinitrophenol | C6H3FN2O5 | CID 14951572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Khan Academy [khanacademy.org]

- 8. CID 2022 | C8H11N5O3 | CID 2022 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-Fluoro-3,5-dinitrophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Fluoro-3,5-dinitrophenol, a compound of interest in various chemical and pharmaceutical research domains. In the absence of extensive published solubility data, this document establishes a foundational understanding based on first principles of physical organic chemistry, predictive models, and established experimental protocols. It offers researchers a robust framework for approaching the formulation and handling of this compound. This guide details the theoretical underpinnings of solubility, the anticipated influence of the compound's unique structural features—a fluorine atom and two nitro groups on a phenol backbone—and provides detailed, step-by-step methodologies for empirical solubility determination.

Introduction and Physicochemical Profile

4-Fluoro-3,5-dinitrophenol is a substituted aromatic compound with the chemical formula C₆H₃FN₂O₅. Its structure is characterized by a phenol ring substituted with a fluorine atom and two nitro groups. While specific applications are not widely documented, its structural motifs suggest potential utility as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. The nitro groups are strong electron-withdrawing groups, and the fluorine atom possesses unique electronic properties, making this molecule an interesting subject for studying structure-property relationships.

Table 1: Physicochemical Properties of 4-Fluoro-3,5-dinitrophenol

| Property | Value | Source |

| IUPAC Name | 4-fluoro-3,5-dinitrophenol | PubChem[1] |

| CAS Number | 151222-64-9 | PubChem[1] |

| Molecular Formula | C₆H₃FN₂O₅ | PubChem[1] |

| Molecular Weight | 202.10 g/mol | PubChem[1] |

| Appearance | Expected to be a yellow crystalline solid | (Inference from related dinitrophenols)[2] |

The Significance of Solubility in a Research and Development Context

Solubility is a critical physicochemical parameter that influences a compound's behavior in both chemical reactions and biological systems. For drug development professionals, poor aqueous solubility can hinder oral bioavailability, while in chemical synthesis, the choice of solvent is paramount for reaction kinetics, yield, and purification. Understanding the solubility of 4-Fluoro-3,5-dinitrophenol in a range of organic solvents is therefore essential for its effective application.

Theoretical Principles of Solubility

The adage "like dissolves like" provides a fundamental, albeit simplified, model for predicting solubility. This principle is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Molecular Structure and its Influence on Solubility

The solubility of 4-Fluoro-3,5-dinitrophenol is dictated by the interplay of its functional groups:

-

Phenolic Hydroxyl Group (-OH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This contributes to solubility in polar, protic solvents like alcohols.

-

Nitro Groups (-NO₂): These are highly polar, electron-withdrawing groups. They can participate in dipole-dipole interactions and act as hydrogen bond acceptors.

-

Fluorine Atom (-F): As the most electronegative element, fluorine's presence significantly impacts the electronic properties of the aromatic ring. While a C-F bond is polar, the small size of fluorine and its single bond to carbon mean that its contribution to overall molecular polarity can be complex. Fluorine substitution can increase lipophilicity and affect crystal lattice energy, thereby influencing solubility.[3]

-

Aromatic Ring: The benzene ring is nonpolar and contributes to solubility in nonpolar or moderately polar solvents through van der Waals forces.

Predicting Solubility in Common Organic Solvents

Based on these structural features, we can make informed predictions about the solubility of 4-Fluoro-3,5-dinitrophenol:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl group will strongly interact with these solvents through hydrogen bonding, likely leading to good solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile): The polar nitro groups and the overall molecular dipole moment should facilitate strong dipole-dipole interactions with these solvents, resulting in high solubility. Dinitrophenols are often soluble in these types of solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar aromatic backbone will have some affinity for these solvents. However, the highly polar nitro and hydroxyl groups will likely limit solubility in very nonpolar solvents.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and can act as weak hydrogen bond acceptors, suggesting moderate to good solubility.

Synthesis of 4-Fluoro-3,5-dinitrophenol

Proposed Synthetic Pathway

A potential synthesis could start from 4-fluorophenol. The nitration of phenols is a well-established reaction, typically carried out using a mixture of nitric acid and sulfuric acid.

Caption: Proposed synthesis of 4-Fluoro-3,5-dinitrophenol.

General Experimental Protocol for Nitration

Caution: Nitration reactions are highly exothermic and can be dangerous if not controlled properly. All work should be conducted in a fume hood with appropriate personal protective equipment.

-

Preparation: Cool a mixture of concentrated sulfuric acid and concentrated nitric acid in an ice bath.

-

Reaction: Slowly add 4-fluorophenol to the cooled nitrating mixture with vigorous stirring, ensuring the temperature remains low.

-

Quenching: After the reaction is complete, pour the mixture over crushed ice to precipitate the product.

-

Isolation and Purification: Collect the solid product by filtration, wash with cold water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Experimental Determination of Solubility

Given the lack of published data, empirical determination of solubility is crucial. The following protocols outline standard methods for both qualitative and quantitative solubility assessment.

Qualitative Solubility Assessment

This method provides a rapid indication of solubility in various solvents.

4.1.1. Experimental Protocol

-

Add approximately 10-20 mg of 4-Fluoro-3,5-dinitrophenol to a small test tube.

-

Add 1 mL of the chosen solvent in 0.2 mL increments, vortexing or shaking vigorously after each addition.

-

Observe and record whether the solid dissolves completely.

-

Categorize the solubility as:

-

Soluble: Dissolves completely.

-

Slightly Soluble: A portion of the solid dissolves.

-

Insoluble: No visible dissolution.

-

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

4.2.1. Experimental Workflow

Caption: Workflow for the shake-flask solubility determination method.

4.2.2. Detailed Protocol

-

Sample Preparation: Add an excess amount of 4-Fluoro-3,5-dinitrophenol to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium. A shaker bath is ideal for this purpose.

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled. Alternatively, centrifuge the samples.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and determine the concentration of 4-Fluoro-3,5-dinitrophenol using an appropriate analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the solubility in units of mg/mL or mol/L.

Predicted Solubility Profile

The following table summarizes the expected qualitative solubility of 4-Fluoro-3,5-dinitrophenol in a range of common organic solvents, based on the theoretical principles discussed. This table should be used as a guideline for solvent selection in experimental work.

Table 2: Predicted Qualitative Solubility of 4-Fluoro-3,5-dinitrophenol

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding with the hydroxyl group. |

| Polar Aprotic | Acetone, DMSO, Acetonitrile | High | Strong dipole-dipole interactions with nitro groups. |

| Nonpolar | Hexane, Toluene | Low to Moderate | Limited by the polar functional groups. |

| Chlorinated | Dichloromethane, Chloroform | Moderate to High | Favorable dipole interactions and weak H-bonding. |

Conclusion

While specific experimental solubility data for 4-Fluoro-3,5-dinitrophenol is not widely available, a thorough understanding of its molecular structure allows for reasoned predictions of its behavior in various organic solvents. This guide provides the theoretical foundation and practical experimental protocols necessary for researchers to confidently work with this compound. The provided methodologies for qualitative and quantitative solubility determination will enable scientists to generate the precise data required for their specific applications, from reaction optimization to formulation development.

References

-

PubChem. 4-Fluoro-3,5-dinitrophenol. National Center for Biotechnology Information. [Link]

-

Wikipedia. 2,4-Dinitrophenol. [Link]

- O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.

- Yalkowsky, S.H., He, Y., Jain, N.

- Taylor, R., & Kennard, O. (1982). The Cambridge Structural Database. Acc. Chem. Res., 17(9), 320-326.

- Lin, T. N., & O'Connell, J. P. (2003). A predictive model for the solubility of organic solids in mixed solvents. Fluid Phase Equilibria, 211(2), 151-165.

- Müller, B. (2009). Fluorine in pharmaceuticals: looking beyond intuition. Science, 325(5941), 735-736.

Sources

An In-Depth Technical Guide to the Stability and Storage of 4-Fluoro-3,5-dinitrophenol

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience in the field has repeatedly demonstrated the critical importance of understanding the fundamental properties of chemical compounds used in research and development. The stability and proper storage of a compound like 4-Fluoro-3,5-dinitrophenol are not merely logistical considerations; they are integral to the integrity, reproducibility, and safety of scientific research. This guide is structured to provide a comprehensive and practical understanding of this compound, moving beyond a simple recitation of facts to explain the underlying chemical principles that govern its behavior. Our aim is to empower researchers to make informed decisions, ensuring the quality of their starting materials and the safety of their laboratory environment.

Chemical and Physical Properties of 4-Fluoro-3,5-dinitrophenol

4-Fluoro-3,5-dinitrophenol is a substituted aromatic compound with the molecular formula C₆H₃FN₂O₅.[1] Its structure, characterized by a phenol group, two nitro groups, and a fluorine atom attached to the benzene ring, dictates its chemical reactivity and physical properties.

A summary of its key computed physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Weight | 202.10 g/mol | [1] |

| Molecular Formula | C₆H₃FN₂O₅ | [1] |

| XLogP3 | 1.3 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Rotatable Bond Count | 1 | [1] |

The presence of two electron-withdrawing nitro groups significantly influences the acidity of the phenolic hydroxyl group. These groups, through inductive and resonance effects, stabilize the corresponding phenoxide anion, making 4-Fluoro-3,5-dinitrophenol a stronger acid than phenol itself. The acidity of substituted phenols is a critical parameter influencing their reactivity and solubility in aqueous media. For instance, 4-nitrophenol has a pKa of 7.14, while the presence of a second nitro group in 3,5-dinitrophenol lowers the pKa to 6.73, indicating increased acidity.[2]

Stability Profile of 4-Fluoro-3,5-dinitrophenol

The stability of 4-Fluoro-3,5-dinitrophenol is a multifaceted issue, influenced by thermal stress, light exposure, and hydrolysis. Understanding these degradation pathways is crucial for ensuring the integrity of the compound in research applications.

Thermal Stability

Dinitrophenols are known to be energetic materials, and their thermal stability is a primary safety concern.[3] While specific data for 4-Fluoro-3,5-dinitrophenol is limited, studies on analogous compounds provide valuable insights. For instance, the thermal decomposition of 2,4,6-trinitro-3,5-difluorophenol has been studied, revealing that the compound first melts and then undergoes rapid exothermic decomposition. The average apparent activation energy for this process was determined to be 122.65 kJ·mol⁻¹.[4] Similarly, studies on 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) showed a melting point of 82 °C followed by decomposition at higher temperatures, with a critical temperature of thermal explosion determined to be 249.03 °C.[5]

Based on these analogous structures, it is prudent to consider 4-Fluoro-3,5-dinitrophenol as a thermally sensitive compound. It is likely to be a solid at room temperature and may decompose exothermically upon heating. Therefore, exposure to high temperatures should be strictly avoided.

DOT Script for Thermal Decomposition Pathway

Caption: Conceptual pathway for the thermal decomposition of 4-Fluoro-3,5-dinitrophenol.

Photostability

The C-F bond, while generally strong, can be susceptible to cleavage under certain conditions, including photochemical reactions.[11] Photodegradation of fluoroquinolones, for instance, has been shown to result in defluorinated and hydroxylated products.[9][12] Therefore, it is reasonable to assume that exposure to light, particularly UV radiation, could lead to the degradation of 4-Fluoro-3,5-dinitrophenol.

Hydrolytic Stability

The hydrolytic stability of 4-Fluoro-3,5-dinitrophenol is influenced by the reactivity of the C-F bond and the potential for hydrolysis of the nitro groups. The C-F bond in aromatic compounds is generally stable; however, its stability can be influenced by the presence of other functional groups.[11] In the case of 4-Fluoro-3,5-dinitrophenol, the electron-withdrawing nitro groups may activate the benzene ring towards nucleophilic aromatic substitution, potentially making the fluorine atom susceptible to displacement by hydroxide ions under certain pH conditions.

While detailed hydrolytic stability data for this specific compound is not available, general principles suggest that prolonged exposure to highly acidic or basic aqueous solutions, especially at elevated temperatures, could lead to degradation. For many pharmaceuticals, hydrolytic stability is a key parameter assessed during development, with studies often conducted at different pH values (e.g., 4, 7, and 9) to determine the rate of degradation.[13]

Recommended Storage and Handling Conditions

Based on the stability profile and information from Safety Data Sheets of analogous compounds, the following storage and handling procedures are recommended for 4-Fluoro-3,5-dinitrophenol.

Storage

-

Temperature: Store in a cool, dry, and well-ventilated area.[14] Avoid exposure to heat, sparks, and open flames.[14] Storage in a refrigerator (2-8 °C) is a prudent measure to minimize thermal degradation.

-

Light: Protect from light.[14] Store in an amber or opaque container to prevent photodegradation.

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

-

Container: Keep the container tightly closed to prevent moisture ingress and potential hydrolysis.[14]

Handling

-

Personal Protective Equipment (PPE): Always handle 4-Fluoro-3,5-dinitrophenol in a certified chemical fume hood.[15] Wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are generally suitable).[15]

-

Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[16]

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, and reducing agents.[17] Dinitrophenols can form explosive salts with strong bases and ammonia.[17]

-

Spill Management: In case of a spill, avoid generating dust.[16] Carefully sweep up the solid material and place it in a sealed container for disposal.[16]

DOT Script for Safe Handling Workflow

Caption: A stepwise workflow for the safe handling of 4-Fluoro-3,5-dinitrophenol.

Experimental Protocols for Stability Assessment

To ensure the quality and reliability of research data, it is essential to have robust analytical methods for assessing the stability of 4-Fluoro-3,5-dinitrophenol. The following section outlines a general protocol for a forced degradation study and a stability-indicating HPLC method.

Forced Degradation Study Protocol

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and establish degradation pathways.[3][6]

Objective: To evaluate the stability of 4-Fluoro-3,5-dinitrophenol under various stress conditions.

Materials:

-

4-Fluoro-3,5-dinitrophenol

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (3%)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

Calibrated oven

-

Photostability chamber

Procedure:

-

Acid Hydrolysis: Dissolve a known amount of 4-Fluoro-3,5-dinitrophenol in a solution of 0.1 M HCl. Heat the solution at 60 °C for 24 hours.

-

Base Hydrolysis: Dissolve a known amount of the compound in a solution of 0.1 M NaOH. Keep the solution at room temperature for 24 hours.

-

Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂. Keep the solution at room temperature for 24 hours.

-

Thermal Degradation: Place a known amount of the solid compound in a calibrated oven at 105 °C for 24 hours.

-

Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Sample Analysis: Analyze all samples at appropriate time points using a stability-indicating HPLC method (see section 4.2).

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[18]

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV-Vis or Photodiode Array (PDA) detector.

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient of methanol and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.[18]

Safe Disposal

Proper disposal of 4-Fluoro-3,5-dinitrophenol and its waste is essential to prevent environmental contamination and ensure laboratory safety.

-

Waste Classification: Dinitrophenols are generally considered hazardous waste.[15]

-

Disposal Procedure: All waste containing 4-Fluoro-3,5-dinitrophenol should be collected in a designated, properly labeled, and sealed hazardous waste container.[19] The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[14] Disposal should be carried out through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[19][20]

-

Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[19] The empty, rinsed container can then be disposed of as non-hazardous waste.[19]

Conclusion

4-Fluoro-3,5-dinitrophenol is a compound that requires careful handling and storage due to its potential for thermal, photochemical, and hydrolytic degradation. By understanding its chemical properties and implementing the recommended procedures outlined in this guide, researchers can ensure the integrity of their experiments and maintain a safe laboratory environment. The provided protocols for stability assessment offer a framework for verifying the quality of this compound over time, which is a cornerstone of robust scientific practice.

References

- Wang, Y., et al. (2020). Kinetics of Thermal Decomposition of 2,4,6-Trinitro-3,5-difluorophenol.

-

PubChem. (n.d.). 4-Fluoro-3,5-dinitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

- Ni, K., et al. (2019). The Dark Side of Fluorine. Journal of Medicinal Chemistry.

-

Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

- Zhang, Y., et al. (2021). Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN).

- Dalton, A. B., & Nizkorodov, S. A. (2021).

- Alsante, K. M., et al. (2006). Analytical methodologies for discovering and profiling degradation-related impurities. TrAC Trends in Analytical Chemistry.

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Dinitrophenols. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4-Dinitrophenol. Retrieved from [Link]

-

Amherst College. (2019, December 9). Standard Operating Procedures (SOP) for working with 2,4-Dinitrophenol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Literature Search Framework for Dinitrophenols. Retrieved from [Link]

- Li, Y., et al. (2022). Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN) through a Comparative Study with Trinitroanisole (TNAN). Molecules.

-

PubChem. (n.d.). 4-Fluoro-3,5-dinitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

- Zhang, Y., et al. (2021). Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN).

- Toński, M., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research.

- Toński, M., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research.

- An, T., et al. (2009). Photocatalytic degradation of 2,4-dinitrophenol.

- Salmón, A., et al. (2021). Long-term intake of the illegal diet pill DNP reduces lifespan in a captive bird model. Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology.

- Usharani, T., et al. (2021). Efficient photocatalytic degradation of 2,4-dinitrophenol over mesoporous Zr and Ce co-doped TiO under visible light.

- Grunden, A. M., & Dunnick, J. K. (2016). Banned dinitrophenols still trigger both legal and forensic issues. Forensic Toxicology.

- Horbury, M. D., et al. (2021). How a toxic pollutant avoids photodegradation – relaxation pathways of UV-excited 2,4-dinitrophenol in aqueous solution. Physical Chemistry Chemical Physics.

- BAE Systems. (2018).

- An, T., et al. (2014). Photocatalytic degradation of 2,4-dinitrophenol (DNP) by multi-walled carbon nanotubes (MWCNTs)/TiO2 composite in aqueous solution under solar irradiation. Journal of Environmental Sciences.

- Reddy, G. S., et al. (2015). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms.

- Prasada Rao, T. S., et al. (2009). Synthesis and evaluation of a molecularly imprinted polymer for 2,4-dinitrophenol. Journal of the Iranian Chemical Society.

- Van den Bossche, A. (n.d.). Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid)

- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicokinetics, Susceptible Populations, Biomarkers, Chemical Interactions. In Toxicological Profile for Dinitrophenols.

- Bordwell, F. G., & Cheng, J. P. (1991). Substituent effects on the stabilities of phenoxyl radicals and the acidities of the corresponding phenols. Journal of the American Chemical Society.

- Tonski, M., et al. (2021). Hydrolytic stability of selected pharmaceuticals and their transformation products. Environmental Science and Pollution Research.

-

U.S. Food & Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 2,4-dinitrophenol. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dinitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

ExamSIDE.Com. (n.d.). Alcohols, Phenols and Ethers | Chemistry | JEE Main Previous Year Questions. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dinitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN117964460A - Synthesis process of 3, 5-difluorophenol.

-

ExamSIDE.Com. (n.d.). Alcohols, Phenols and Ethers | Chemistry | JEE Main Previous Year Questions. Retrieved from [Link]

Sources

- 1. 4-Fluoro-3,5-dinitrophenol | C6H3FN2O5 | CID 14951572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. acdlabs.com [acdlabs.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. Safe handling and storage of chemicals - Sciencemadness Wiki [sciencemadness.org]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. The effect of photodegradation on the fluorescent properties of norfloxacin: (photodegradation and fluorescence of norfloxacin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemicals – EHS [ehs.mit.edu]

- 9. Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aqueous atmospheric chemistry: formation of 2,4-dinitrophenol upon nitration of 2-nitrophenol and 4-nitrophenol in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. scispace.com [scispace.com]

- 13. Storage and Handling of Energetic Materials | Saraduke Technical Services [saraduketechnicalservices.com]

- 14. humiditycontrol.com [humiditycontrol.com]

- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 16. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]

- 17. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. openaccessjournals.com [openaccessjournals.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. edaegypt.gov.eg [edaegypt.gov.eg]

A Technical Guide to the Spectral Analysis of 4-Fluoro-3,5-dinitrophenol

Foreword: A Predictive and Practical Approach

This document is designed for the research scientist and drug development professional. It moves beyond a simple listing of data, providing a framework for anticipating, acquiring, and interpreting the spectral characteristics of 4-fluoro-3,5-dinitrophenol. We will dissect the expected outcomes for Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, explaining the causal electronic and structural effects that govern the data.

Molecular Structure and Inherent Symmetry

The structure of 4-fluoro-3,5-dinitrophenol is foundational to understanding its spectral output. The molecule possesses a C₂ axis of symmetry running through the C1-OH and C4-F bond axis. This symmetry dictates that the two aromatic protons (at C2 and C6) are chemically and magnetically equivalent, as are the two nitro-substituted carbons (C3 and C5). This equivalence is a critical concept that simplifies the expected NMR spectra.

Caption: Workflow for the comprehensive spectral characterization of a compound.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of 4-fluoro-3,5-dinitrophenol and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a spectrometer (≥400 MHz). Use a standard single-pulse experiment. Ensure the spectral width covers the range of -1 to 13 ppm.

-

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum using a standard pulse program (e.g., zgpg30). A sufficient number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio for all carbon signals.

-

¹⁹F NMR Acquisition: Acquire the spectrum using a multinuclear probe. Use a standard pulse sequence with and without proton decoupling to observe the H-F coupling.

-

Data Processing: Process all spectra using appropriate software. Fourier transform the FID, phase correct the spectrum, and perform a baseline correction. Calibrate the ¹H and ¹³C spectra to the TMS signal.

Protocol 2: ATR-FTIR Spectroscopy

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal. This is a self-validating step that accounts for atmospheric H₂O and CO₂.

-

Sample Scan: Place a small, uniform amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.

-

Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Protocol 3: UV-Vis Spectroscopy

-

Stock Solution: Prepare a stock solution of the compound in a UV-transparent solvent like methanol or acetonitrile (e.g., 1 mg/mL).

-

Sample Preparation:

-

Neutral: Dilute an aliquot of the stock solution into a quartz cuvette using a neutral buffer (e.g., phosphate buffer, pH 7) to a final concentration that gives a maximum absorbance between 0.5 and 1.5.

-

Acidic: Repeat the dilution using an acidic buffer (e.g., phosphate buffer, pH 4).

-

Basic: Repeat the dilution using a basic buffer (e.g., phosphate buffer, pH 10).

-

-

Blanking: Use a cuvette containing only the respective buffer to zero the spectrophotometer.

-

Acquisition: Scan the absorbance of each sample across a range of at least 200-600 nm.

-

Analysis: Identify the λ_max for each condition and note the bathochromic shift observed in the basic solution.

Conclusion

This guide provides a comprehensive, predictive overview of the key spectral data points for 4-fluoro-3,5-dinitrophenol. By understanding the influence of its unique combination of functional groups and molecular symmetry, researchers can confidently approach the empirical analysis of this compound. The predicted NMR, IR, and UV-Vis data serve as a benchmark for structural confirmation, while the detailed protocols offer a clear path for obtaining high-quality, reliable experimental results. The pronounced halochromism observed in the UV-Vis spectrum not only aids in characterization but also suggests potential applications as a pH-sensitive probe.

References

- National Center for Biotechnology Information. "Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications." PubChem.

- ChemSpider. "4-Nitrophenol (C6H5NO3) properties." ChemSpider.

- Beijing Xinheng Research Technology Co., Ltd. "4-Fluoro-3,5-dinitrophenol - CAS:151222-64-9.

- National Center for Biotechnology Information. "4-Fluoro-3,5-dinitrophenol." PubChem.

- Wikipedia. "4-Nitrophenol." Wikipedia, The Free Encyclopedia.

- Magritek. "Simultaneous Proton and Fluorine decoupled 13C NMR." Magritek Blog.

Sources

Methodological & Application

Application Note & Protocol: N-Terminal Amino Acid Analysis Using Sanger's Reagent

An in-depth guide to N-terminal amino acid analysis using Sanger's reagent is provided below. This guide is structured as a detailed application note and protocol for researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the classical method of N-terminal amino acid analysis using Sanger's Reagent, 1-Fluoro-2,4-dinitrobenzene (FDNB). We will delve into the underlying chemical principles, provide a detailed, step-by-step protocol for the derivatization and analysis of proteins and peptides, and discuss the causality behind key experimental choices. This guide is intended for researchers in biochemistry, proteomics, and drug development who require robust methods for protein characterization.

Introduction: The Sanger Method

The determination of the N-terminal amino acid of a polypeptide is a foundational technique in protein chemistry. The method, pioneered by Frederick Sanger, for which he was awarded his first Nobel Prize in Chemistry in 1958, provides a means to identify the first amino acid in a protein sequence. This is achieved by labeling the free alpha-amino group of the N-terminal residue with a chemical tag.

The reagent at the heart of this method is 1-Fluoro-2,4-dinitrobenzene (FDNB) , a highly reactive compound that undergoes a nucleophilic aromatic substitution reaction with the non-protonated amino group. The resulting dinitrophenyl-amino acid (DNP-amino acid) derivative is intensely yellow, a chromophoric property that facilitates its detection and quantification after the polypeptide is hydrolyzed. The covalent bond formed between FDNB and the amino group is stable to acid hydrolysis, which is used to break the peptide bonds of the protein. This stability is crucial, as it allows the tagged N-terminal amino acid to be isolated and identified, typically by chromatography.

It is important to distinguish FDNB from similar compounds. While the user inquired about 4-Fluoro-3,5-dinitrophenol, the established and validated reagent for this application is 1-Fluoro-2,4-dinitrobenzene (FDNB). The 2,4-dinitro substitution pattern makes the fluorine atom highly susceptible to nucleophilic attack by the N-terminal amine, which is essential for the reaction's success under mild conditions.

Principle of the Method

The Sanger method is a multi-step process that can be broken down into three core phases: Labeling (Derivatization), Hydrolysis, and Identification.

-

Labeling: The polypeptide is reacted with FDNB under mildly alkaline conditions (pH ~8-9). At this pH, the N-terminal α-amino group is predominantly in its unprotonated, nucleophilic state (-NH2), allowing it to attack the electron-deficient benzene ring of FDNB at the carbon atom bonded to the fluorine. The fluorine atom is subsequently eliminated as a fluoride ion, forming a stable DNP-polypeptide. The ε-amino group of lysine and the phenolic hydroxyl group of tyrosine, among others, can also react, but only the α-amino group linkage signifies the N-terminus.

-

Hydrolysis: The DNP-polypeptide is subjected to strong acid hydrolysis (typically 6M HCl at >100°C for several hours), which cleaves all the peptide bonds, releasing the constituent amino acids. The DNP-N-terminal amino acid linkage is resistant to this hydrolysis.

-